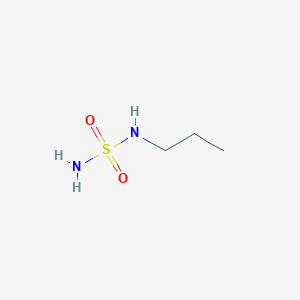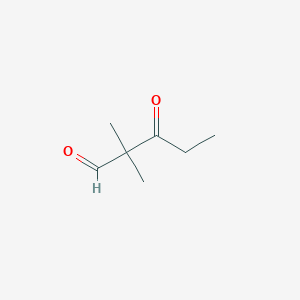
2,2-二甲基-3-氧代戊醛
描述
2,2-Dimethyl-3-oxopentanal is a chemical compound with the molecular formula C7H12O2 . It contains a total of 20 bonds, including 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 aldehyde (aliphatic), and 1 ketone (aliphatic) .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-3-oxopentanal consists of 7 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The molecule has a molar mass of 128.169 Da .Physical And Chemical Properties Analysis
2,2-Dimethyl-3-oxopentanal has a density of 0.9±0.1 g/cm3, a boiling point of 165.4±23.0 °C at 760 mmHg, and a vapor pressure of 1.9±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 40.2±3.0 kJ/mol and a flash point of 55.5±19.6 °C . The compound has a molar refractivity of 34.7±0.3 cm3, a polar surface area of 34 Å2, a polarizability of 13.7±0.5 10-24 cm3, a surface tension of 28.3±3.0 dyne/cm, and a molar volume of 138.6±3.0 cm3 .科学研究应用
化学性质和预测数据
2,2-二甲基-3-氧代戊醛是一种具有有趣性质的化合物,在各种科学研究领域中具有相关性。其沸点在760毫米汞柱下约为165.4°C,25°C时的蒸气压为1.9毫米汞柱。闪点为55.5°C,表明其易燃范围。其密度约为0.9克/立方厘米,没有氢键给体但有两个受体。该化合物的摩尔折射率约为34.7立方厘米,极性表面积为34Ų。其极化率约为13.7 x 10^{-24}厘米³,表面张力为28.3达因/厘米。预测的25°C下水溶解度相当高,约为72,560毫克/升。根据ECOSAR分类程序,它属于醛类。
在研究与开发中的应用
2,2-二甲基-3-氧代戊醛在研究和开发领域具有潜在应用。它在各种研究方案中被使用,特别是在需要具有特定化学性质的有机构建块的领域。其物理和化学性质使其成为合成更复杂分子中的有价值化合物。该化合物还被用于色谱和质谱,有助于推动科学研究中分析方法的进步。这在生命科学研究等领域尤为重要,其中精确性和准确性至关重要。该化合物的稳定性和反应性特性使其适用于有机合成实验,可能也适用于开发新材料或化学过程的实验。
安全和危害
属性
IUPAC Name |
2,2-dimethyl-3-oxopentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-6(9)7(2,3)5-8/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYBKZHBCCMBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452882 | |
| Record name | 2,2-DIMETHYL-3-OXOPENTANAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-oxopentanal | |
CAS RN |
106921-60-2 | |
| Record name | 2,2-Dimethyl-3-oxopentanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106921-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-DIMETHYL-3-OXOPENTANAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2,2-Dimethyl-3-oxopentanal formed during the decomposition of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium(III) on nickel surfaces?
A1: The research indicates that 2,2-Dimethyl-3-oxopentanal is one of the decomposition products of the diketonate ligand (2,2,6,6-tetramethyl-3,5-heptanedionate) after it detaches from the ruthenium complex and bonds to the nickel surface []. This decomposition occurs at elevated temperatures, specifically around 535 K, and also yields other volatile products like isobutene, ketene, and carbon monoxide []. The exact mechanism by which 2,2-Dimethyl-3-oxopentanal forms from the original ligand requires further investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2'-Methyl[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B180216.png)

![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate)](/img/structure/B180219.png)


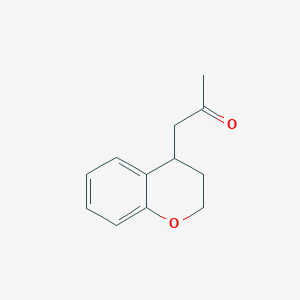

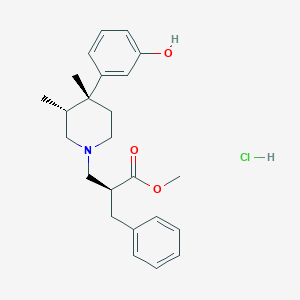


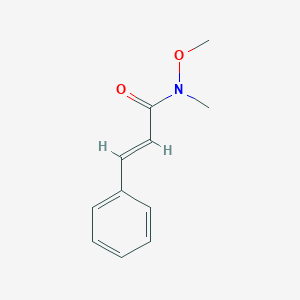
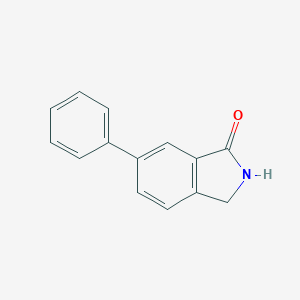
![1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B180243.png)
